4-Iodophenylacetic acid

Overview

Description

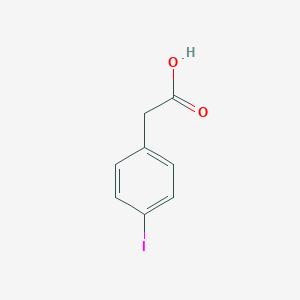

4-Iodophenylacetic acid: is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring of phenylacetic acid. This compound is a white to off-white crystalline powder and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Iodophenylacetic acid can be synthesized through the iodination of phenylacetic acid. The typical procedure involves the reaction of phenylacetic acid with iodine in the presence of acetic acid. The reaction conditions usually include heating the mixture to facilitate the iodination process. After the reaction is complete, the product is isolated through crystallization or filtration .

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

4-Iodophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through reactions such as the Suzuki coupling reaction.

Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki Coupling Reaction: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki coupling reactions.

Carboxylic Acids and Ketones: Formed through oxidation reactions.

Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

Chemistry:

4-Iodophenylacetic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of halogenated phenylacetic acids on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery .

Medicine:

The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of agrochemicals that enhance crop yield and protect against pests .

Mechanism of Action

The mechanism of action of 4-Iodophenylacetic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. In drug development, the presence of the iodine atom can enhance the compound’s lipophilicity and improve its pharmacokinetic properties .

Comparison with Similar Compounds

- 4-Chlorophenylacetic acid

- 4-Fluorophenylacetic acid

- 4-Bromophenylacetic acid

Comparison:

4-Iodophenylacetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The iodine atom increases the molecular weight and enhances the compound’s reactivity in substitution reactions. Additionally, the iodine atom’s larger size and higher polarizability compared to chlorine, fluorine, and bromine contribute to the compound’s unique behavior in chemical and biological systems .

Biological Activity

4-Iodophenylacetic acid (4-IPA) is a halogenated derivative of phenylacetic acid, which has garnered attention in the fields of medicinal chemistry and radiopharmaceutical development due to its notable biological activities. This article explores the compound's biological activity, focusing on its cytotoxic effects, biodistribution, and potential therapeutic applications.

This compound is characterized by its iodine substituent at the para position of the phenyl ring, which significantly influences its biological behavior. The presence of iodine enhances lipophilicity and may affect the compound's interaction with biological targets.

Cytotoxicity and Antitumor Activity

Research has demonstrated that 4-IPA exhibits significant cytotoxic effects against various cancer cell lines. A study involving bioactive platinum(IV) complexes incorporating 4-IPA showed promising results in vitro:

- Cell Lines Tested : The cytotoxicity was assessed on multiple cancer cell lines, including HT29 (colon), U87 (glioblastoma), MCF-7 (breast), and A2780 (ovarian).

- Results : The complexes containing 4-IPA displayed an average GI50 value of approximately 20 nM across these cell lines. In particular, in the Du145 prostate cell line, the complex exhibited a GI50 value of 0.7 nM, indicating it was significantly more potent than cisplatin (GI50 = 1200 nM) .

Biodistribution Studies

The biodistribution of radiolabeled this compound has been investigated to understand its pharmacokinetics better. A study using I-131 labeled 4-IPA provided insights into its distribution in vivo:

- Methodology : Dynamic and static scans were conducted on Sprague Dawley rats and athymic nude mice xenografted with cancer cells. The distribution was monitored using SPECT imaging.

- Findings : After 5 hours post-injection, the biodistribution data indicated that:

- Kidneys : Average uptake was 1.05% ID/g.

- Liver : Average uptake was 0.63% ID/g.

- Tumor Uptake : In xenograft mice, tumor uptake was observed at approximately 4.10% ID/g.

The rapid excretion via kidneys was noted, with about 55% of the injected activity excreted within five hours .

The biological activity of 4-IPA can be attributed to several mechanisms:

- Inhibition of Proliferation : Studies have shown that phenylacetate derivatives can exert anti-proliferative effects on both hematological malignancies and solid tumors at non-toxic concentrations .

- Interaction with Cellular Targets : The iodinated structure may enhance binding affinity to specific proteins or receptors involved in tumor growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of 4-IPA in oncology:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Iodophenylacetic acid, and how are intermediates characterized?

- Methodological Answer: A common synthesis involves reacting this compound with benzyl bromide in the presence of Cs₂CO₃ in DMF at room temperature. The product (e.g., benzyl 4-iodophenylacetate) is purified via flash chromatography and characterized using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis. For example, benzyl 4-iodophenylacetate exhibits distinct NMR peaks at δ 3.61 ppm (CH₂) and 5.14 ppm (benzyl CH₂), with IR carbonyl stretching at 1722 cm⁻¹ .

Q. How is the purity and identity of this compound validated in experimental workflows?

- Methodological Answer: Purity is confirmed via HPLC with radiochemical purity thresholds (>97%) using a high-energy collimator and γ-counter measurements. Structural identity is verified through spectral data (NMR, IR) and comparison with reference standards. For radiolabeled analogs (e.g., 4-[¹³¹I]-iodophenylacetic acid), isotopic exchange efficiency (53±6% radiochemical yield) and stability are assessed over 5 days .

Advanced Research Questions

Q. What methodological challenges arise in radiolabeling this compound with iodine-131, and how do they impact biodistribution studies?

- Methodological Answer: Isotopic exchange labeling often results in low specific activity (e.g., 355 Ci/mol), necessitating high mass doses (30 µg per rat). This introduces potential metabolic interference, as endogenous phenylacetic acid levels (~16.8 µg/mL) may compete with the tracer. Researchers must balance injected mass with radiolabel stability to avoid skewed pharmacokinetic data .

Q. How does the biodistribution of this compound differ between healthy rats and tumor-bearing murine models?

- Methodological Answer: In Sprague Dawley rats, 55% of the compound is excreted renally within 5 hours, with no target organ accumulation. Conversely, in balb/c xenograft mice, tumor uptake reaches 4±0.4% ID/g, with a tumor-to-background ratio of 2. This discrepancy may arise from prolonged blood-pool retention in mice, suggesting species-specific metabolic or vascular differences. Dynamic SPECT-CT imaging and γ-counting of dissected tissues are critical for such comparisons .

Q. What analytical strategies resolve contradictions in reported excretion rates of this compound derivatives?

- Methodological Answer: Discrepancies (e.g., slower renal clearance vs. rapid excretion of phosphonate-based analogs) are addressed by analyzing metabolic byproducts. For instance, iodophenylacetic acid conjugates with amino acids (e.g., glycine) to form urinary metabolites, detectable via HPLC. Enzymatic degradation studies (e.g., thyroid uptake assays) further clarify whether free iodide release occurs .

Q. How can in vitro stability assays for this compound inform in vivo experimental design?

- Methodological Answer: Stability under physiological conditions (pH 7.4, 37°C) is tested via incubation in serum or buffer, followed by HPLC monitoring. For radiolabeled analogs, <2% free iodide over 5 days indicates suitability for longitudinal studies. Such data guide dosing schedules and imaging timepoints to capture peak tumor uptake .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing biodistribution data with high inter-subject variability?

- Methodological Answer: Outliers (e.g., mice with residual tail activity) are excluded using predefined thresholds (e.g., >10% residual dose). Time-activity curves are normalized to injected dose (% ID/g), and organ-specific uptake is compared via ANOVA with post-hoc tests. Non-compartmental pharmacokinetic models estimate t½ values for excretion .

Q. How do conjugation pathways of this compound influence its pharmacokinetic profile?

- Methodological Answer: Conjugation with glycine or glucuronic acid enhances renal excretion by increasing hydrophilicity. Researchers quantify conjugates using LC-MS/MS or enzymatic hydrolysis followed by γ-counting. Such data explain species-dependent excretion rates and inform tracer modifications for improved clearance .

Properties

IUPAC Name |

2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSHTWVDFAUNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170864 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-06-7 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.